Silanamine, N-(2-bromophenyl)-1,1,1-trimethyl-
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Overview
Description
Silanamine, N-(2-bromophenyl)-1,1,1-trimethyl-: is an organosilicon compound characterized by the presence of a silicon-nitrogen bond. This compound is notable for its bromophenyl group attached to the nitrogen atom, which imparts unique chemical properties and reactivity. Organosilicon compounds like this one are widely studied for their applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, N-(2-bromophenyl)-1,1,1-trimethyl- typically involves the reaction of trimethylsilylamine with 2-bromophenyl derivatives under controlled conditions. One common method includes the use of a Friedel-Crafts acylation followed by a conversion from the acyl group to an alkane . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Silanamine, N-(2-bromophenyl)-1,1,1-trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and other strong bases.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Chemistry: In chemistry, Silanamine, N-(2-bromophenyl)-1,1,1-trimethyl- is used as a building block for synthesizing more complex organosilicon compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology and Medicine: Research in biology and medicine explores the potential of this compound in drug development. Its ability to form stable bonds with biological molecules makes it a candidate for designing new pharmaceuticals with improved efficacy and stability.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications range from coatings and adhesives to electronic components and sensors.
Mechanism of Action
The mechanism of action of Silanamine, N-(2-bromophenyl)-1,1,1-trimethyl- involves its interaction with various molecular targets. The bromophenyl group can engage in electrophilic aromatic substitution reactions, while the silicon-nitrogen bond provides stability and resistance to hydrolysis. These properties enable the compound to participate in a wide range of chemical processes, including catalysis and molecular recognition.
Comparison with Similar Compounds
- Silanamine, N-(2-chlorophenyl)-1,1,1-trimethyl-
- Silanamine, N-(2-fluorophenyl)-1,1,1-trimethyl-
- Silanamine, N-(2-iodophenyl)-1,1,1-trimethyl-
Comparison: Compared to its analogs, Silanamine, N-(2-bromophenyl)-1,1,1-trimethyl- exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis. Its stability and reactivity balance make it suitable for a wide range of applications, from pharmaceuticals to advanced materials.
Properties
CAS No. |
61937-72-2 |
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Molecular Formula |
C9H14BrNSi |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
2-bromo-N-trimethylsilylaniline |
InChI |
InChI=1S/C9H14BrNSi/c1-12(2,3)11-9-7-5-4-6-8(9)10/h4-7,11H,1-3H3 |
InChI Key |
ZVNCLCYEEGJCBE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NC1=CC=CC=C1Br |
Origin of Product |
United States |
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